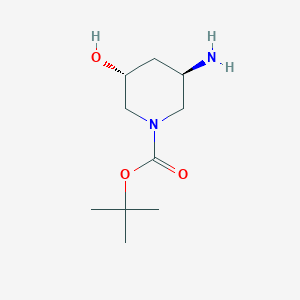

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVUMRPAZPCMTK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine derivatives.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves large-scale synthesis using automated reactors. The process includes:

Continuous Flow Chemistry: To enhance efficiency and scalability.

Catalysts: Use of specific catalysts to accelerate the reaction rates.

Purification: Advanced purification techniques such as crystallization and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1.1. Neuropharmacological Applications

Research indicates that (3R,5R)-3-amino-5-hydroxy-piperidine derivatives exhibit significant neuropharmacological properties. These compounds have been investigated for their potential use as:

- Cognitive Enhancers : Studies suggest that the compound may enhance cognitive functions by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's .

- Antidepressants : The compound's ability to influence serotonin receptors has led to investigations into its potential as an antidepressant agent .

1.2. Anticancer Research

Recent studies have shown that derivatives of (3R,5R)-3-amino-5-hydroxy-piperidine can inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in various cancer cell lines, making it a candidate for further development in anticancer therapies .

2.1. Building Block for Complex Molecules

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester serves as a versatile building block in organic synthesis:

- Synthesis of Peptides : Its structure allows for easy incorporation into peptide synthesis, particularly in creating cyclic peptides that exhibit enhanced biological activity .

- Chiral Auxiliary : The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceutical development .

3.1. Polymer Chemistry

The compound has been explored for its potential applications in polymer chemistry:

- Functional Polymers : Incorporating (3R,5R)-3-amino-5-hydroxy-piperidine into polymer matrices can enhance the material properties such as thermal stability and mechanical strength .

- Biodegradable Materials : Research is ongoing into using this compound to develop biodegradable polymers that could have significant environmental benefits while maintaining desirable physical properties .

Case Studies

Mechanism of Action

The mechanism by which (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors due to its structural features.

Pathways Involved: Modulation of biochemical pathways, particularly those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

BR13 (Pipecolic Acid Derivative)

- Structure : Natural pipecolic acid derivative isolated from Baphia racemosa seeds.

- Key Features : Acts as a glycosidase and disaccharidase inhibitor due to its mimicry of carbohydrate transition states .

- Contrast: Unlike the target compound, BR13 lacks the tert-butyl carbamate group but shares a hydroxylated piperidine core. Its natural origin and enzyme inhibitory activity highlight the pharmacological relevance of hydroxyl/amino substitutions in piperidines .

(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS: 2382089-24-7)

- Structure: Stereoisomer with hydroxyl groups at both 3- and 5-positions instead of an amino group.

- Key Features: Molecular formula C₁₀H₁₉NO₄, molecular weight 217.26 g/mol.

- This underscores the critical role of the amino group in interactions with biological targets .

tert-Butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932056-72-8)

- Structure : Fluorinated analog with fluorine at the 5-position.

- Key Features : Fluorine introduces electronegativity and metabolic stability. Molecular formula C₁₀H₁₉FN₂O₂ , molecular weight 218.27 g/mol .

- Contrast : Fluorination enhances lipophilicity and resistance to oxidative degradation compared to the hydroxyl group in the target compound, making it more suitable for blood-brain barrier penetration in CNS drug development .

(3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 2331211-40-4)

- Structure: Contains a trifluoroacetylated amino group at the 5-position.

- Key Features : Molecular formula C₁₂H₁₉F₃N₂O₄ , molecular weight 312.29 g/mol .

- Contrast: The trifluoroacetyl group is strongly electron-withdrawing, reducing hydrogen-bond donor capacity but increasing stability against proteolytic cleavage. This modification is advantageous in prodrug design .

3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1262412-64-5)

- Structure : Difluoro and hydroxymethyl substitutions at the 3- and 5-positions.

- Key Features: Molecular formula C₁₁H₁₉F₂NO₃, molecular weight 251.28 g/mol.

Physicochemical and Functional Group Analysis

Biological Activity

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate, is a compound with significant potential in medicinal chemistry due to its biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings and data tables.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 1433178-03-0

- Purity : Generally >97% .

The biological activity of this compound is primarily attributed to its structural features, which include a piperidine ring and hydroxyl and amino functional groups. These characteristics enable it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. In particular, studies have shown that (3R,5R)-3-amino-5-hydroxy-piperidine derivatives can inhibit the growth of certain bacterial strains. For instance:

- Case Study : A study published in Biomed Research International indicated that similar piperidine derivatives showed significant inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that (3R,5R)-3-amino-5-hydroxy-piperidine derivatives could be explored for their potential as antibacterial agents.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

- Research Findings : A recent investigation into related compounds highlighted their ability to act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders . Further studies are needed to establish the specific effects of (3R,5R)-3-amino-5-hydroxy-piperidine on neurotransmitter systems.

Data Table: Summary of Biological Activities

Q & A

Q. What mechanistic insights explain regioselective functionalization observed in reactions involving this compound?

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled during derivative characterization?

Q. What are the challenges in achieving high enantiomeric excess, and what resolution techniques are effective?

- Answer: Racemization risks during acidic/basic steps require chiral auxiliaries or enzymatic resolution. Chiral chromatography and crystallization are effective, with methodologies validated in analogous syntheses .

Methodological Notes

- Stereochemical Control: Prioritize low-temperature reactions and mild bases to preserve configuration.

- Analytical Workflows: Combine chiral HPLC, NMR, and HRMS for robust characterization.

- Scale-Up Considerations: Batch processes with in-line monitoring ensure reproducibility; avoid continuous flow methods lacking validation in provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.